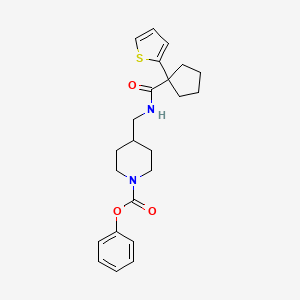
Phenyl 4-((1-(thiophen-2-yl)cyclopentanecarboxamido)methyl)piperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenyl 4-((1-(thiophen-2-yl)cyclopentanecarboxamido)methyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C23H28N2O3S and its molecular weight is 412.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Phenyl 4-((1-(thiophen-2-yl)cyclopentanecarboxamido)methyl)piperidine-1-carboxylate, designated as compound 1235636-32-4 , represents a novel class of bioactive compounds that have garnered attention in medicinal chemistry due to their potential therapeutic applications. This article delves into the biological activity of this compound, supported by relevant research findings, data tables, and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C23H28N2O3S, with a molecular weight of 412.5 g/mol . The compound features a piperidine ring, a thiophene moiety, and a cyclopentanecarboxamide group, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H28N2O3S |
| Molecular Weight | 412.5 g/mol |
| CAS Number | 1235636-32-4 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The piperidine and thiophene groups can modulate enzyme activities and receptor interactions, potentially influencing signaling pathways involved in pain modulation, inflammation, and other physiological processes.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, similar to other piperidine derivatives that act on fatty acid amide hydrolase (FAAH), which is crucial for lipid signaling.
- Receptor Modulation : It may interact with cannabinoid receptors, influencing pain perception and inflammation.
Antinociceptive Effects
Recent studies have indicated that compounds structurally related to this compound exhibit significant antinociceptive properties. In animal models, these compounds have demonstrated the ability to reduce pain responses in both inflammatory and neuropathic pain models.
Case Study:
In a study examining the effects of related compounds on neuropathic pain, it was found that administration significantly reduced tactile allodynia and thermal hyperalgesia in rat models. This suggests potential clinical applications for managing chronic pain conditions.
Anti-inflammatory Activity
The compound's anti-inflammatory properties have also been explored. It has been shown to reduce pro-inflammatory cytokine levels in vitro and in vivo, indicating its potential as an anti-inflammatory agent.
Research Findings:
A study reported that treatment with similar piperidine derivatives led to decreased levels of TNF-alpha and IL-6 in animal models of inflammation, highlighting their role in modulating immune responses.
Research Applications
This compound is being investigated for its potential applications in:
- Pain Management : As an analgesic agent for chronic pain conditions.
- Neuroprotection : Potential benefits in neurodegenerative diseases through modulation of lipid signaling pathways.
科学的研究の応用
Pharmacological Potential
Preliminary studies indicate that this compound may exhibit biological activity related to cannabinoid receptors, which are crucial in pain management and neurological disorders. Compounds with similar structures have been explored for their therapeutic properties, suggesting that phenyl 4-((1-(thiophen-2-yl)cyclopentanecarboxamido)methyl)piperidine-1-carboxylate could also play a role in these therapeutic areas.
Table 1: Comparison of Similar Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| N-{1-[2-hydroxy-2-(2-thienyl)ethyl]-4-piperidinyl}-N-phenylpropanamide | Contains piperidine and thiophene groups | Known for potent analgesic properties |
| N-[1-(2-hydroxy-2-phenyl)ethyl-4-piperidyl]-N-phenylpropanamide | Similar piperidine framework | Exhibits significant psychoactive effects |
| Phenethylamine derivatives | Basic structure similar to piperidine | Often used as stimulants or psychoactive substances |
This compound's unique combination of structural features may confer distinct biological activities compared to those listed above.
Synthesis and Optimization
The synthesis of this compound typically involves several steps that require careful optimization to ensure high yields and purity. Each step's conditions can significantly affect the final product's quality, making it essential to refine the synthesis process in laboratory settings.
Case Study 1: Pain Management
A study on similar piperidine derivatives demonstrated their efficacy in reducing pain responses in animal models by interacting with cannabinoid receptors, indicating potential applications for this compound in pain management therapies.
Case Study 2: Neurological Disorders
Research on compounds with analogous structures has indicated their ability to affect neurotransmitter systems involved in mood regulation and anxiety, suggesting that this compound might also have implications for treating neurological disorders.
特性
IUPAC Name |
phenyl 4-[[(1-thiophen-2-ylcyclopentanecarbonyl)amino]methyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O3S/c26-21(23(12-4-5-13-23)20-9-6-16-29-20)24-17-18-10-14-25(15-11-18)22(27)28-19-7-2-1-3-8-19/h1-3,6-9,16,18H,4-5,10-15,17H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVMCHYOELQJJEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)NCC3CCN(CC3)C(=O)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














